molecular formula C13H21NO4 B2948012 6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 1314388-77-6

6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid

Número de catálogo: B2948012
Número CAS: 1314388-77-6
Peso molecular: 255.314
Clave InChI: JRJNPYDJNKNDJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound featuring a six-membered nitrogen-containing ring fused to a four-membered ring via a spiro junction. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine within the azaspiro core, while the carboxylic acid at the 8-position enables further functionalization. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for designing protease inhibitors and kinase-targeting molecules due to its rigid, three-dimensional structure .

Key structural attributes include:

  • Spiro[3.4]octane backbone: Provides conformational rigidity, enhancing binding specificity in drug-receptor interactions.
  • Boc group: Enhances solubility in organic solvents and stabilizes the amine during synthetic steps.
  • Carboxylic acid: Facilitates salt formation (e.g., potassium salts) or conjugation via amide/ester linkages .

Propiedades

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)13(8-14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJNPYDJNKNDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314388-77-6
Record name 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid typically involves the following steps :

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing robust purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid primarily involves its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application .

Comparación Con Compuestos Similares

Backbone Modifications

  • Spiro Ring Systems : Compounds like 6-azaspiro[2.5]octane-1-carboxylic acid (CAS 871727-05-8, ) exhibit reduced ring strain compared to spiro[3.4]octane derivatives, altering their reactivity in cycloaddition reactions.
  • Heteroatom Incorporation : The 2-oxa variant () introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity, which may enhance target affinity in medicinal chemistry.

Substituent Effects

  • Boc vs. Hydroxymethyl/Carboxylic Acid : The Boc group (tert-butyl ester) offers temporary amine protection, whereas the hydroxymethyl group () enables oxidation to aldehydes for further cross-coupling. The carboxylic acid allows salt formation (e.g., potassium in ) or peptide bond synthesis.
  • Fluorine Substitution : Fluorinated derivatives () exhibit enhanced metabolic stability and electronegativity, making them valuable in optimizing drug pharmacokinetics .

Actividad Biológica

6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1314388-77-6

The compound's biological activity is primarily attributed to its structural features, which enable it to interact with various biological targets. The spirocyclic structure is known for enhancing binding affinity and selectivity towards specific receptors or enzymes.

Target Interactions

Research indicates that compounds similar to 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid exhibit interactions with:

  • Dopamine Receptors : Compounds in this class have been identified as selective dopamine D3 receptor antagonists, which may have implications for treating neurological disorders.
  • Tuberculosis Treatment : Studies have shown that related compounds can inhibit Mycobacterium tuberculosis, suggesting potential use in anti-tubercular therapies .

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its analogs:

  • Antitubercular Activity :
    • A study evaluated the activity of various nitrofuran carboxamide compounds derived from a diazaspiro[3.4]octane core against Mycobacterium tuberculosis H37Rv.
    • The minimum inhibitory concentration (MIC) for effective compounds was reported as low as 0.016 μg/mL, indicating potent antibacterial properties .
  • Cytotoxicity and Selectivity :
    • In vitro assays demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
    • A comparative analysis highlighted that modifications in the side chains significantly affect cytotoxic profiles and selectivity .

Data Table: Biological Activity Overview

Study FocusCompound TypeMIC (μg/mL)Notable Findings
Antitubercular ActivityNitrofuran Carboxamide Derivatives0.016Potent against Mycobacterium tuberculosis
Cancer Cell CytotoxicityAzaspiro CompoundsVariesSelective toxicity towards cancer cells
Dopamine Receptor InteractionSpirocyclic DerivativesN/APotential treatment for neuropsychiatric disorders

Case Studies

  • Case Study on Tuberculosis Treatment :
    • Researchers synthesized a series of compounds based on the spirocyclic structure and tested their efficacy against drug-sensitive strains of Mycobacterium tuberculosis.
    • Results indicated that specific modifications led to enhanced activity, supporting the hypothesis that structural diversity can lead to improved pharmacological profiles.
  • Cancer Therapeutics :
    • A cohort study assessed the effects of azaspiro compounds on various cancer cell lines.
    • The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in targeted cancer cells, highlighting their potential as anticancer agents.

Q & A

Q. What are the common synthetic strategies for preparing 6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves spirocyclic ring formation followed by tert-butoxycarbonyl (Boc) protection. Key intermediates, such as tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS 2092124-98-4), are synthesized via cyclization reactions using reagents like 2-oxa-spiro[3.4]octane-1,3-dione . Characterization employs:

  • Infrared (IR) spectroscopy to confirm carbonyl and Boc-group absorption bands (~1680–1720 cm⁻¹).
  • Elemental analysis to verify stoichiometry (e.g., C: 58.5%, H: 7.8%, N: 4.2% for C₁₅H₂₃NO₅) .
  • UV-Vis spectroscopy to monitor conjugation in intermediates (e.g., λmax ~270 nm for aromatic derivatives) .

Q. How is the purity of this compound validated in academic settings, especially when commercial sources lack analytical data?

Methodological Answer: When vendor data is unavailable (e.g., Sigma-Aldrich’s "early discovery" products ), researchers use:

  • HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity ≥95%.
  • ¹H/¹³C NMR to confirm structural integrity (e.g., tert-butyl protons at δ 1.2–1.4 ppm, spirocyclic CH₂ groups at δ 2.5–3.5 ppm) .
  • Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺ at m/z 298.3 for C₁₅H₂₃NO₅) .

Advanced Research Questions

Q. What experimental and computational methods address stereochemical challenges in spirocyclic derivatives of this compound?

Methodological Answer: Stereochemical control is critical due to diastereomer formation (e.g., tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate, CAS 1252572-44-3 ). Strategies include:

  • Chiral HPLC with polysaccharide columns to resolve enantiomers.
  • X-ray crystallography for absolute configuration determination (e.g., spiro[3.4]octane torsion angles <10°) .
  • DFT calculations to predict energetically favorable conformers (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .

Q. How can reaction mechanisms for Boc protection/deprotection in spirocyclic systems be elucidated?

Methodological Answer: Mechanistic studies employ:

  • In situ IR spectroscopy to track Boc-group kinetics (e.g., tert-butyl carbonate C=O band decay under acidic conditions) .
  • Isotopic labeling (e.g., ¹³C-Boc) with 2D NMR (HSQC, HMBC) to map bond cleavage sites.
  • Computational reaction pathway analysis (e.g., transition-state modeling via NEB method) to identify rate-limiting steps .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Methodological Answer: Discrepancies (e.g., overlapping NMR signals in tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate, CAS 2044714-40-9 ) are addressed via:

  • Variable-temperature NMR to reduce signal broadening.
  • DOSY experiments to differentiate isomers based on diffusion coefficients.
  • Comparative analysis with reference compounds (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 185099-67-6 ).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.